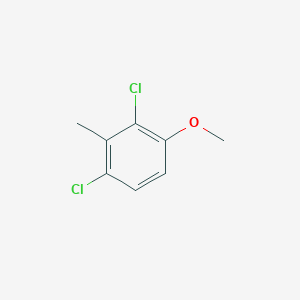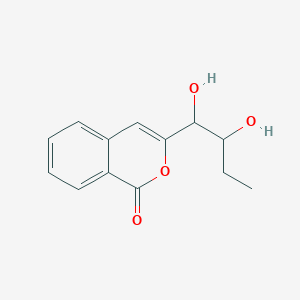![molecular formula C21H28N4O2 B13932664 2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)
2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-b]pyridazine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a substituted phenylhydrazine with a suitable pyridazine derivative under reflux conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or dioxane. The resulting intermediate is then subjected to further functionalization to introduce the isopropyl and methoxy groups, followed by the addition of the butanol moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of reagents and solvents is also critical to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imidazo[1,2-b]pyridazine core can produce a dihydro derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as tuberculosis and cancer.
Industry: Used in the development of new materials and as a catalyst in organic synthesis.
作用機序
The mechanism of action of 2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyridazine core can bind to enzymes and receptors, modulating their activity. This compound may inhibit the function of key proteins involved in cell proliferation, leading to its anticancer effects. Additionally, it can interfere with the replication of pathogens, contributing to its antimicrobial and antiviral properties.
類似化合物との比較
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: Known for their antimycobacterial activity.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Imidazo[1,2-a]pyridines: Used as therapeutic agents for various conditions, such as insomnia and anxiety.
Uniqueness
2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol stands out due to its unique combination of functional groups and the imidazo[1,2-b]pyridazine core. This structure imparts specific biological activities and makes it a versatile compound for research and development in multiple fields.
特性
分子式 |
C21H28N4O2 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
2-[[3-(2-methoxy-5-propan-2-ylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C21H28N4O2/c1-13(2)15-6-7-19(27-5)16(10-15)18-11-22-21-9-8-20(24-25(18)21)23-17(12-26)14(3)4/h6-11,13-14,17,26H,12H2,1-5H3,(H,23,24) |
InChIキー |
VLONLXDVIRSEGY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)OC)C2=CN=C3N2N=C(C=C3)NC(CO)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


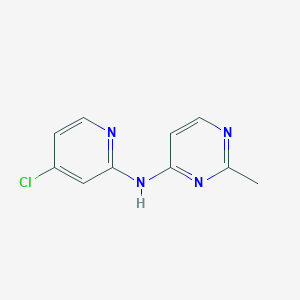

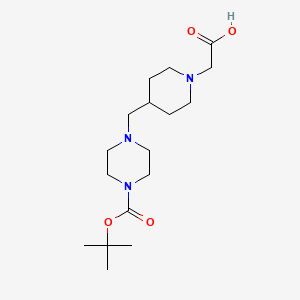
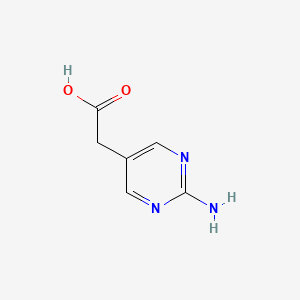
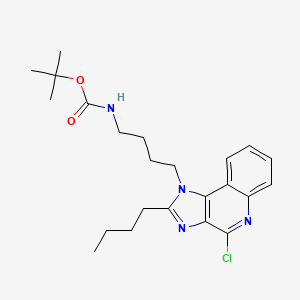
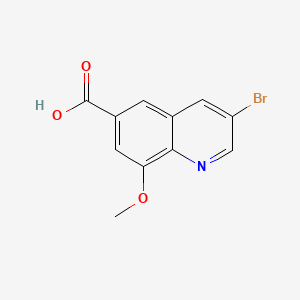


![Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13932630.png)
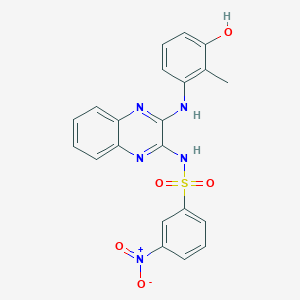

![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)
